molecular formula C9H12N2O3 B568882 5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester CAS No. 1260743-08-5

5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B568882
CAS No.: 1260743-08-5
M. Wt: 196.206
InChI Key: UWPIMIYVMDGRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized oxazoles . Another method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, alcohols, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects. The compound’s activity is often mediated through the inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: These compounds share a similar five-membered ring structure with one oxygen and one nitrogen atom.

    Thiazole derivatives: Similar in structure but contain a sulfur atom instead of oxygen.

    Pyrazole derivatives: Contain two nitrogen atoms in the five-membered ring.

Uniqueness

5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group adds strain and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-amino-2-cyclopropyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-13-9(12)6-7(10)14-8(11-6)5-3-4-5/h5H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPIMIYVMDGRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.